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Compound of Interest

Compound Name: SF2312

Cat. No.: B610803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SF2312 and its analog, deoxy-SF2312, two

potent inhibitors of the glycolytic enzyme enolase. Both compounds are valuable research tools

for studying glycolysis and hold potential for therapeutic development, particularly in oncology.

Structural Comparison
SF2312, a natural phosphonate antibiotic produced by the actinomycete Micromonospora, and

its synthetic analog deoxy-SF2312, share a core pyrrolidinone phosphonate structure.[1][2] The

key structural difference lies in the presence of a hydroxyl group at the C5 position of the

pyrrolidinone ring in SF2312, which is absent in deoxy-SF2312.[1] This seemingly minor

structural variation has implications for their biological activity.
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Feature SF2312 Deoxy-SF2312

Chemical Name
(1,5-dihydroxy-2-oxopyrrolidin-

3-yl)phosphonic acid

(1-hydroxy-2-oxopyrrolidin-3-

yl)phosphonic acid

Core Structure Pyrrolidinone phosphonate Pyrrolidinone phosphonate

Key Functional Groups
Phosphonate, Hydroxamic

acid, Hydroxyl group at C5

Phosphonate, Hydroxamic

acid

Chiral Centers C3 and C5 C3

Natural/Synthetic Natural Product Synthetic Analog

Functional Comparison: Enolase Inhibition
Both SF2312 and deoxy-SF2312 function as potent inhibitors of enolase, a critical enzyme in

the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to

phosphoenolpyruvate (PEP).[1][3][4] By inhibiting enolase, these compounds disrupt glycolysis,

leading to ATP depletion and cell death, particularly in cells highly dependent on this metabolic

pathway, such as certain cancer cells.[1][5]

The mechanism of action involves the phosphonate moiety of the inhibitors coordinating with

magnesium ions in the active site of enolase, mimicking the binding of the natural substrate.[1]

X-ray crystallography studies have shown that the (3S,5S)-enantiomer of SF2312 preferentially

binds to the active site of human ENO2.[3][6]

Inhibitory Potency
The inhibitory activity of SF2312 and deoxy-SF2312 against enolase has been quantified in

various studies. The half-maximal inhibitory concentration (IC50) values demonstrate their high

potency.
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Compound Target IC50 (nM) Source

SF2312
Human recombinant

ENO1
37.9 [7]

SF2312
Human recombinant

ENO2
42.5 [7]

SF2312

Enolase in D423 cell

lysate (overexpressing

ENO1)

~10-50 [1]

SF2312

Enolase in D423 cell

lysate (overexpressing

ENO2)

~10-50 [1]

Deoxy-SF2312

Enolase in D423 cell

lysate (overexpressing

ENO1)

Less potent than

SF2312
[1]

Deoxy-SF2312

Enolase in D423 cell

lysate (overexpressing

ENO2)

Less potent than

SF2312
[1]

Deoxy-SF2312
T. brucei ENO

(TbENO)
600 ± 230 [4]

As indicated in the data, SF2312 is a more potent inhibitor of human enolase than deoxy-

SF2312.[1]

Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by SF2312 and deoxy-SF2312 is glycolysis. Their

inhibition of enolase blocks a crucial step in this pathway.
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Caption: Inhibition of the Glycolytic Pathway by SF2312 and deoxy-SF2312.
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A common experimental workflow to assess the inhibitory activity of these compounds involves

an in vitro enolase activity assay.

Start

Prepare Enolase Source
(Cell Lysate or Purified Enzyme)

Incubate Enolase with
SF2312 or deoxy-SF2312

Add Substrate
(2-Phosphoglycerate)

Measure Product Formation
(e.g., PEP absorbance at 240 nm or

coupled assay with PK/LDH)

Analyze Data and
Calculate IC50

End

Click to download full resolution via product page

Caption: General Workflow for In Vitro Enolase Inhibition Assay.

Experimental Protocols
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Enolase Enzymatic Activity Assay
A standard method to determine the enolase inhibitory activity of SF2312 and deoxy-SF2312 is

a coupled enzyme assay.[1]

Objective: To measure the IC50 of inhibitors against enolase.

Materials:

Source of enolase (e.g., purified recombinant human ENO1 or ENO2, or cell lysates).

Inhibitors: SF2312, deoxy-SF2312.

Substrate: 2-Phosphoglycerate (2-PGA).

Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH).

NADH.

Assay buffer (e.g., 20 mM Tris HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4).

Procedure:

Prepare serial dilutions of the inhibitors (SF2312 and deoxy-SF2312).

In a multi-well plate, add the enolase source.

Add the different concentrations of the inhibitors to the wells and incubate for a specified time

to allow for binding to the enzyme.

Initiate the reaction by adding a master mix containing the substrate (2-PGA), the coupling

enzymes (PK and LDH), and NADH.

The conversion of 2-PGA to PEP by enolase is coupled to the conversion of PEP to pyruvate

by PK, and then pyruvate to lactate by LDH. This final step oxidizes NADH to NAD+.

Monitor the decrease in NADH fluorescence or absorbance at 340 nm over time using a

plate reader.
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Alternatively, the direct formation of PEP can be measured by its absorbance at 240 nm.[1]

Calculate the rate of reaction for each inhibitor concentration.

Normalize the enzymatic activity to a control without inhibitor.

Plot the normalized activity as a function of inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value.

Conclusion
SF2312 and deoxy-SF2312 are potent inhibitors of the glycolytic enzyme enolase. SF2312, the

natural product, generally exhibits higher potency against human enolase isoforms compared

to its synthetic analog, deoxy-SF2312. The structural difference, the presence of a C5 hydroxyl

group in SF2312, likely contributes to this enhanced activity. Both compounds serve as critical

tools for investigating the role of glycolysis in various biological processes and for the

development of novel therapeutics targeting metabolic vulnerabilities in diseases like cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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